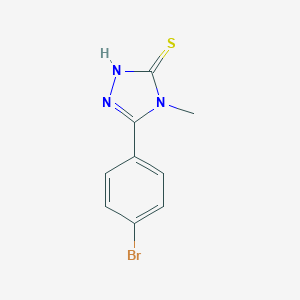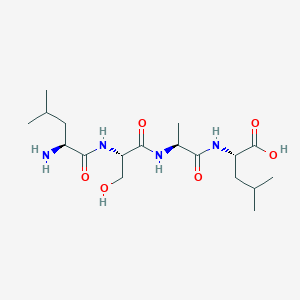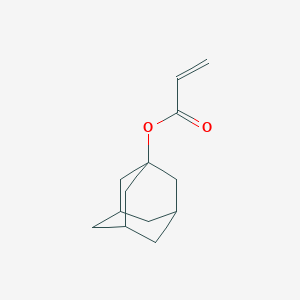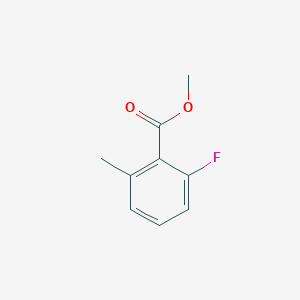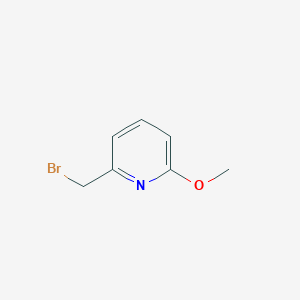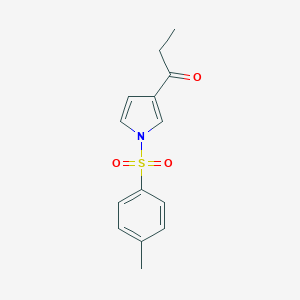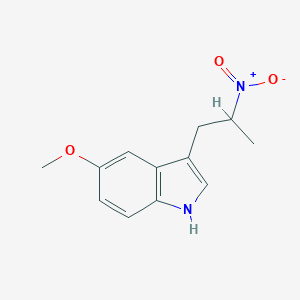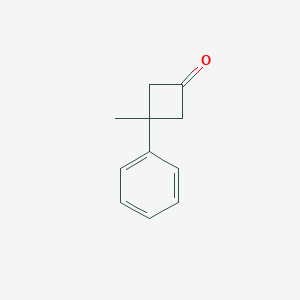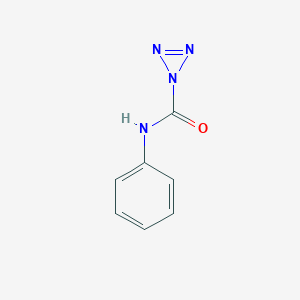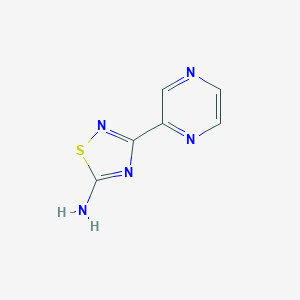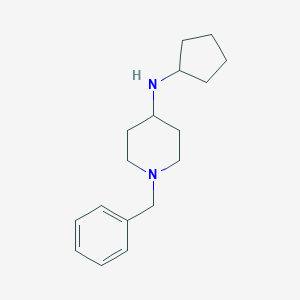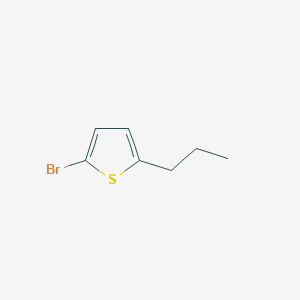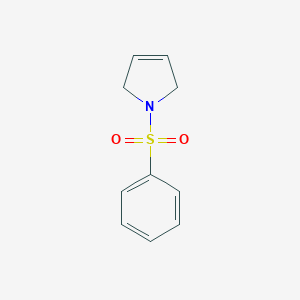![molecular formula C29H16F2O B187141 Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone CAS No. 194936-18-0](/img/structure/B187141.png)
Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone, also known as BFEM, is a synthetic compound that belongs to the family of diarylethynyl derivatives. BFEM has been studied for its potential use in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone is not fully understood, but it is believed to interact with various biological targets, including ion channels and receptors. Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been reported to exhibit inhibitory effects on certain ion channels, such as the voltage-gated sodium channel Nav1.7, which is involved in pain sensation. Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has also been reported to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter signaling in the brain.
Effets Biochimiques Et Physiologiques
Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic effects. Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has also been shown to reduce anxiety-like behavior in animal models of anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has several advantages for use in lab experiments, including its high purity, solubility in organic solvents, and excellent optoelectronic properties. However, Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone also has some limitations, including its relatively high cost and limited availability.
Orientations Futures
There are several potential future directions for the study of Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone. One area of research could focus on the development of new synthetic methods for Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone that could improve its yield and reduce its cost. Another area of research could focus on the optimization of Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone for use in organic electronic devices, such as OLEDs and OFETs. Additionally, Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone could be further studied for its potential use in the treatment of various diseases, such as chronic pain and anxiety disorders.
Méthodes De Synthèse
Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone can be synthesized through a multi-step process, starting with the reaction of 4-bromoacetophenone with 4-fluorobenzyl bromide in the presence of a base. The resulting compound is then subjected to a Sonogashira coupling reaction with 4-ethynylphenylboronic acid to obtain the final product, Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone. The synthesis of Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been reported in several studies, and its purity and yield can be optimized through various reaction conditions.
Applications De Recherche Scientifique
Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been studied for its potential use in scientific research, particularly in the field of organic electronics. Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone has been reported to exhibit excellent optoelectronic properties, including high electron mobility, high thermal stability, and good solubility in organic solvents. These properties make Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone a promising candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices.
Propriétés
Numéro CAS |
194936-18-0 |
|---|---|
Nom du produit |
Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone |
Formule moléculaire |
C29H16F2O |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
bis[4-[2-(4-fluorophenyl)ethynyl]phenyl]methanone |
InChI |
InChI=1S/C29H16F2O/c30-27-17-9-23(10-18-27)3-1-21-5-13-25(14-6-21)29(32)26-15-7-22(8-16-26)2-4-24-11-19-28(31)20-12-24/h5-20H |
Clé InChI |
CQCNRSYTVJZASQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C#CC4=CC=C(C=C4)F |
SMILES canonique |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C#CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



